2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine
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Overview
Description
2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO3. It contains a pyridine ring substituted with tert-butoxy, cyclopropoxy, and isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.
Introduction of Substituents: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-5-isopropoxypyridine: Similar structure but different substitution pattern.
2-Tert-butoxy-5-cyclopropoxy-4-isopropoxypyridine: Another isomer with a different position of the isopropoxy group.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-3-isopropoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO3/c1-10(2)17-13-8-12(18-11-6-7-11)9-16-14(13)19-15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
LHLZMYLCXAJKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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